molecular formula C22H27ClN2O4S B565024 Tianeptine-d12 Methyl Ester CAS No. 1216805-56-9

Tianeptine-d12 Methyl Ester

Cat. No.: B565024
CAS No.: 1216805-56-9
M. Wt: 463.051
InChI Key: AOVSYZQNKXYQOR-SZXIOYOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine-d12 Methyl Ester involves the incorporation of deuterium atoms into the Tianeptine molecule. This process typically starts with the preparation of deuterated precursors, followed by their incorporation into the Tianeptine structure through a series of chemical reactions. The exact synthetic route can vary, but it generally involves steps such as deuterium exchange reactions and esterification .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and the maintenance of high purity levels. Quality control measures are critical to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: Tianeptine-d12 Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deuterated analogues with different functional groups .

Scientific Research Applications

Tianeptine-d12 Methyl Ester has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving the metabolism and degradation of Tianeptine.

    Biology: Employed in research on neurotransmitter uptake and release mechanisms.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Tianeptine in the body.

    Industry: Applied in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Uniqueness: Tianeptine-d12 Methyl Ester stands out due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of drug behavior is crucial .

Properties

IUPAC Name

methyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-25-19-10-7-6-9-17(19)22(24-14-8-4-3-5-11-21(26)29-2)18-13-12-16(23)15-20(18)30(25,27)28/h6-7,9-10,12-13,15,22,24H,3-5,8,11,14H2,1-2H3/i3D2,4D2,5D2,8D2,11D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVSYZQNKXYQOR-SZXIOYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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